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Introduction to KRAS Structure and Biological
Function

KRAS is a small GTPase that functions as a critical molecular switch in cellular signaling pathways

regulating proliferation, differentiation, and survival. As a member of the RAS family, KRAS cycles between

active GTP-bound and inactive GDP-bound states, with this nucleotide-dependent conformational

switching representing a fundamental regulatory mechanism in normal physiology and oncogenesis [1]. The

KRAS gene produces two major splice variants through alternative splicing: KRAS4A and KRAS4B, with

KRAS4B being the predominant isoform expressed in human cells [2] [1]. From a structural perspective,

KRAS consists of two primary domains: a highly conserved G-domain (residues 1-166) that contains the

nucleotide-binding pocket and effector interaction sites, and a C-terminal hypervariable region (HVR) that

mediates membrane association through post-translational modifications including farnesylation and

carboxymethylation [2] [1].

The G-domain embodies the catalytic core of KRAS and contains several structurally and functionally

critical elements: (1) The phosphate-binding loop (P-loop, residues 10-17) that stabilizes the phosphate

groups of the bound nucleotide; (2) Switch I (residues 25-40) and Switch II (residues 60-76) regions that

undergo profound conformational rearrangements during nucleotide exchange and hydrolysis; and (3)

Nucleotide-binding regions (residues 116-120 and 145-147) that coordinate the guanine base [2] [3]. These

structural elements work in concert to facilitate GTP hydrolysis and effector protein recognition, with the
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switch regions serving as critical interfaces for interactions with regulatory proteins and downstream

effectors. The GTPase cycle of KRAS is tightly regulated by two classes of proteins: Guanine nucleotide

exchange factors (GEFs) such as SOS1 that promote GDP release and GTP loading (activation), and

GTPase-activating proteins (GAPs) such as neurofibromin (NF1) that dramatically accelerate the intrinsic

GTP hydrolysis rate (inactivation) [1]. Oncogenic mutations, particularly at residues G12, G13, and Q61,

impair both intrinsic and GAP-mediated GTP hydrolysis, resulting in constitutive KRAS activation and

uncontrolled downstream signaling that drives tumorigenesis [4] [1].

KRAS Conformational States and Dynamics

Nucleotide-Dependent Conformational Switching

The fundamental mechanism underlying KRAS function involves nucleotide-dependent conformational

transitions between active and inactive states. In the GDP-bound state, KRAS adopts a "closed"

conformation that is incompatible with effector binding, while the GTP-bound state typically exhibits an

"open" conformation that enables high-affinity interactions with downstream effectors such as RAF kinases,

PI3K, and RalGDS [4] [3]. However, this binary view represents an oversimplification, as recent

experimental evidence reveals that both nucleotide states sample multiple conformational substates with

distinct functional properties. The switch regions serve as the primary structural elements that undergo

reorganization during nucleotide exchange and hydrolysis, with their conformational plasticity enabling

KRAS to interact with diverse binding partners [2] [3].

A critical advancement in understanding KRAS dynamics came from NMR studies demonstrating that even

in the GTP-bound state, KRAS exists as a dynamic ensemble of conformations rather than a single static

structure [4] [5]. Specifically, KRAS-GTP samples at least two major conformational states: State 1

(inactive, open conformation) characterized by disordered switch regions that are incompetent for effector

binding, and State 2 (active, closed conformation) with ordered switch regions that facilitate high-affinity

effector interactions [4] [5]. The equilibrium between these states is influenced by nucleotide identity,

oncogenic mutations, and regulatory protein interactions, creating a complex energy landscape that governs

KRAS signaling output. Recent research using advanced NMR techniques has revealed that KRAS-GTP

undergoes cooperative transitions to a highly dynamic excited state that closely resembles the partially
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disordered KRAS-GDP state, with population distributions that differ significantly between wild-type and

oncogenic variants [5].

Table 1: Key Conformational States of KRAS

State Nucleotide Switch I Switch II
Effector
Binding

Functional Status

Inactive GDP Disordered/Closed Disordered/Closed Very weak Signaling OFF

State 1 GTP Disordered/Open Disordered/Open Weak Signaling

INCOMPETENT

State 2 GTP Ordered/Closed Ordered/Closed Strong Signaling

COMPETENT

Active-
like

GDP

(mutants)

Partially ordered Partially ordered Moderate Partial signaling

Structural Basis of Conformational Transitions

The transition between GDP- and GTP-bound states involves precise structural rearrangements, particularly

in the switch regions. A pivotal event in GTP-induced activation is the anchoring of Tyr32 to the γ-

phosphate of GTP, which stabilizes the switch I region in a conformation competent for effector binding [3].

This Tyr32 anchoring triggers a cascade of structural changes including the positioning of catalytic residues

and the formation of specific hydrogen bond networks that facilitate GTP hydrolysis. Molecular dynamics

simulations have revealed that the G12D mutation alters the population distribution of conformational

states, particularly in the switch II and α3-helix regions, favoring a conformation associated with impaired

GTP hydrolysis [6]. These mutation-induced shifts in conformational sampling occur in both GTP- and

GDP-bound states, demonstrating that oncogenic mutations exert their effects beyond simply impairing

hydrolysis kinetics.

The following diagram illustrates the KRAS GTPase cycle and associated conformational states:
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> KRAS GTPase cycle and conformational states. The diagram illustrates nucleotide exchange, hydrolysis,

and the equilibrium between State 1 and State 2 conformations in KRAS-GTP that determine effector

binding capability.

Impact of Oncogenic Mutations on Conformational
Dynamics

Mutation-Specific Alterations in Dynamics and Signaling

Oncogenic mutations in KRAS, particularly at codons 12, 13, and 61, profoundly alter the conformational

dynamics and energy landscape of the protein, leading to constitutive signaling and oncogenic

transformation [1]. While these mutations share the common property of impairing GTP hydrolysis, they

exert distinct structural and dynamic effects that help explain their differential signaling properties and

tumorigenic potentials. The G12D mutation (the most prevalent KRAS mutation in pancreatic and

colorectal cancers) and the G12V mutation (associated with aggressive disease and chemotherapy

resistance) exhibit unique conformational preferences that extend beyond their shared impairment of GTP

hydrolysis [7] [8].
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A groundbreaking discovery revealed that certain oncogenic mutants, particularly K-RasG12V-GDP, can

sample "active-like" conformational states even when bound to GDP [7] [8]. This unexpected behavior

challenges the traditional binary view of KRAS regulation and suggests a previously unknown mechanism of

KRAS activation. The sampling of active-like states by GDP-bound oncogenic KRAS appears to result from

specific interactions between the mutant residue and the switch II region. In K-RasG12V-GDP, the aliphatic

side chain of Val12 forms distinct interactions with switch II that stabilize active-like conformations, while

these interactions are absent in K-RasG12D-GDP due to the negatively charged Asp12 side chain [7] [8].

These mutation-specific differences in conformational sampling help explain the observed variations in

nucleotide exchange rates, effector preferences, and downstream signaling pathway activation between

different KRAS mutants.

Structural Insights into Mutation Effects

Advanced structural biology techniques have provided atomic-level insights into how oncogenic mutations

alter KRAS dynamics. Comprehensive NMR studies of wild-type, G12C, and G12D KRAS variants in both

GTP- and GDP-bound states have revealed mutation-specific perturbations to the conformational energy

landscape [5]. The G12D mutation causes local expansion in the switch II and α3-helix regions, altering the

distribution of conformational states and dynamics in both active and inactive forms of the protein [6].

Molecular dynamics simulations demonstrate that G12D mutation shifts the population of local

conformational states, especially in switch II and α3-helix regions, toward a catalytically impaired

conformation and induces anti-correlated motions between switch II and other protein regions [6].

The G12C mutation exhibits distinct dynamic properties compared to G12D, with a lower excited-state

population (7% vs. 8% for G12D) and slower exchange rate between conformational states [5]. These subtle

but functionally significant differences in conformational dynamics contribute to the mutation-specific

signaling properties and therapeutic vulnerabilities observed in KRAS-driven cancers. Recent NMR studies

utilizing nanoparticle-assisted spin relaxation methods have enabled quantitative analysis of previously

unobservable switch regions, revealing highly distinctive dynamic signatures for wild-type and mutant

KRAS that correlate with their differential GTPase activities and signaling properties [5].

Table 2: Mutation-Specific Effects on KRAS Conformational Dynamics
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| Mutation | GDP-Bound State Dynamics | GTP-Bound State Dynamics | Excited State Population |

Exchange Rate (kex) | Key Structural Alterations | |--------------|------------------------------|--------------------

----------|-----------------------------|--------------------------|-------------------------------| | Wild-type | Minimal

active-state sampling | 10% excited state | 400 s⁻¹ | Balanced state equilibrium | | G12D | Some active-like

sampling | 8% excited state | 301 s⁻¹ | Switch II expansion, altered α3 dynamics | | G12V | Significant active-

like sampling | Similar to wild-type | Not reported | Stabilized Switch II interactions | | G12C | Minimal

active-like sampling | 7% excited state | Slowest exchange | Displaced Gln61, disrupted catalytic waters |

Experimental Methods for Studying KRAS
Conformational Dynamics

NMR Spectroscopy and Dynamics Measurements

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for

characterizing the conformational dynamics of KRAS across multiple timescales. Traditional challenges in

KRAS NMR studies, including significant peak broadening in switch regions and GTP hydrolysis during

measurement, have been addressed through technical innovations such as optimized sample preparation,

nonuniform sampling, and the use of high-field spectrometers with cryoprobes [5]. These advancements

have enabled nearly complete backbone resonance assignments for GTP-bound wild-type, G12C, and G12D

KRAS, including the previously unobservable switch I and switch II regions [5].

A comprehensive NMR dynamics analysis typically employs multiple complementary approaches: (1) Spin

relaxation experiments (T1, T2, and heteronuclear NOE) to probe picosecond-to-nanosecond motions; (2)

Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion to characterize microsecond-to-millisecond

conformational exchange; (3) Chemical exchange saturation transfer (CEST) to identify sparsely

populated excited states; and (4) Nanoparticle-assisted spin relaxation (NASR) to extend the measurable

timescale range [5]. For example, in a recent study of KRAS-GTP dynamics, CPMG and CEST experiments

revealed a global two-state exchange process with exchange rates (kex) of 400 s⁻¹ for wild-type, 301 s⁻¹ for

G12D, and lower values for G12C, with excited state populations of 10%, 8%, and 7% respectively [5].

These quantitative dynamics parameters provide unprecedented insights into the energy landscape of KRAS

and its mutation-specific alterations.
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Molecular Dynamics Simulations and Complementary
Approaches

Molecular dynamics (MD) simulations provide atomic-resolution insights into KRAS conformational

dynamics that complement experimental observations. Modern MD simulations of KRAS typically employ

microsecond-timescale atomistic simulations in explicit solvent to capture functionally relevant

conformational transitions [6]. Key analysis approaches include: (1) Distance analysis between residue pairs

to identify local conformational changes; (2) Principal component analysis to identify collective motions;

(3) Free energy calculations to map conformational landscapes; and (4) Hydrogen bond and salt bridge

analysis to determine interaction networks [6].

Advanced simulation techniques such as Gaussian accelerated MD (GaMD) and markov state models

(MSMs) have been employed to enhance sampling of rare conformational transitions and identify metastable

states in the KRAS energy landscape [6]. For instance, MD simulations of G12D KRAS revealed mutation-

induced expansion in the switch II-α3 interface and altered correlated motions between functional regions

[6]. These computational insights, when integrated with experimental data, provide a multiscale

understanding of KRAS dynamics.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) offers another powerful approach for

probing KRAS conformational dynamics and ligand binding effects. When combined with MD simulations,

HDX-MS provides an atomistic interpretation of changes in protein flexibility and hydrogen bonding

networks upon inhibitor binding [9]. This combined approach has revealed allosteric effects in KRAS G12D

upon small molecule binding, showing significant protection from exchange in the switch II pocket and

associated changes in backbone hydrogen bonding [9].

The following diagram illustrates the integrated experimental workflow for studying KRAS conformational

dynamics:
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> Integrated workflow for studying KRAS conformational dynamics, combining experimental and

computational approaches.

Therapeutic Targeting Strategies and Research
Applications

Exploiting Conformational States for Drug Development

The evolving understanding of KRAS conformational dynamics has opened new avenues for therapeutic

intervention in KRAS-driven cancers. Traditional drug discovery efforts focused exclusively on the GTP-

bound active state, but current strategies have expanded to target multiple conformational states and

allosteric sites. The successful development of covalent G12C inhibitors such as sotorasib (AMG 510)

demonstrated the feasibility of directly targeting mutant KRAS by exploiting a unique cryptic pocket

(Switch-II pocket) that emerges in the GDP-bound state of KRAS G12C [1]. These inhibitors trap KRAS

G12C in the inactive GDP-bound state, preventing nucleotide exchange and activation.
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Beyond covalent G12C inhibitors, several innovative targeting strategies have emerged: (1) Allosteric

inhibitors that bind to surfaces distant from the active site but modulate switch region dynamics; (2)

Effector competitors that disrupt protein-protein interactions with downstream effectors like RAF; (3)

Dimerization inhibitors that interfere with KRAS nanoclustering and signal propagation at the membrane;

and (4) GEF or GAP-targeting compounds that modulate nucleotide exchange or hydrolysis kinetics [4]

[10]. The recent discovery that oncogenic KRAS mutants sample active-like states even when GDP-bound

suggests that therapeutic strategies aiming to decrease KRAS-GTP levels by interfering with nucleotide

exchange or accelerating GTP hydrolysis may have mutation-specific efficacy [7] [8].

DARPins and Other Protein-Based Modulators

Designed ankyrin repeat proteins (DARPins) represent a promising class of synthetic binding proteins that

engage KRAS with high affinity and specificity through diverse molecular mechanisms [4]. Structural and

biophysical studies have characterized several DARPin classes: (1) K27 and K55 that engage the switch

regions of KRAS, with K27 stabilizing the GDP-bound state and interfering with SOS1-mediated activation,

while K55 mimics natural effectors by engaging the active-state conformation [4]; and (2) K13 and K19 that

bind to an allosteric site encompassing the α3-loop7-α4 interface, influencing KRAS-effector interactions

and inhibiting dimerization [4].

Mutational scanning and binding free energy calculations have identified a core set of evolutionarily

constrained residues that function as universal hotspots in KRAS recognition, including I36, Y40, M67, and

H95 [4]. Network-based analysis reveals that despite their distinct mechanisms, all DARPin systems engage

a unifying allosteric architecture that spans multiple functional motifs, mirroring the intrinsic communication

framework of KRAS itself [4]. These protein-based modulators serve not only as potential therapeutic

candidates but also as valuable research tools for probing KRAS structure-function relationships and

conformational dynamics.

Table 3: Therapeutic Targeting Approaches Based on KRAS Conformational States
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Targeting Strategy Molecular Mechanism
Representative
Agents

Targeted
Mutations

Development
Status

Covalent
inhibitors

Trap in inactive state by

covalent binding to
Switch-II pocket

Sotorasib (AMG

510)

G12C Approved

Switch-I/II binders Stabilize inactive state
or block effector binding

DARPins (K27,
K55)

Pan-KRAS Preclinical

Allosteric
modulators

Bind to α3-α4 interface
and alter dynamics

DARPins (K13,
K19)

KRAS-
specific

Preclinical

Nucleotide
competitors

Prevent GTP binding or
promote GDP state

Not disclosed Pan-KRAS Discovery

Protein-protein
interaction
inhibitors

Disrupt dimerization or
effector binding

Not disclosed Pan-KRAS Discovery

Conclusion and Future Perspectives

The conformational dynamics of KRAS represent a fundamental determinant of its biological function and

oncogenic potential. Moving beyond the static structural view to a dynamic ensemble perspective has

revolutionized our understanding of KRAS regulation and revealed new therapeutic opportunities. Key

future research directions include: (1) Elucidating the structural basis of effector specificity among

different KRAS mutants; (2) Characterizing the impact of membrane environment on KRAS dynamics

and nanoclustering; (3) Understanding how allosteric networks facilitate long-range communication

between distinct functional sites; and (4) Developing mutant-specific dynamic signatures that can guide

personalized therapeutic approaches.

The integration of advanced experimental techniques such as time-resolved crystallography, single-molecule

spectroscopy, and in-cell NMR with multiscale computational modeling will provide unprecedented insights

into the KRAS energy landscape. Furthermore, the application of deep mutational scanning and AI-based

structure prediction approaches will help decode the allosteric principles governing KRAS conformational
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dynamics. These advances will accelerate the development of next-generation KRAS therapeutics that

exploit dynamic vulnerabilities beyond the canonical active site, ultimately improving outcomes for patients

with KRAS-driven cancers.

Table 4: Key Experimental Techniques for KRAS Dynamics Studies

Technique Timescale Information Obtained
Key Applications in KRAS
Research

NMR CPMG/CEST μs-ms Conformational exchange,

excited states

State 1-State 2 equilibrium,

mutation effects

NMR relaxation ps-ns Local flexibility, backbone

dynamics

Switch region mobility, allosteric

coupling

Molecular
dynamics

fs-μs Atomic trajectories, energy

landscapes

Conformational sampling,

allosteric pathways

HDX-MS ms-min Solvent accessibility,

hydrogen bonding

Ligand binding effects, allosteric

modulation

X-ray
crystallography

Static High-resolution structures Ligand complexes, mutant

comparisons

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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